Isopromethazine

概要

説明

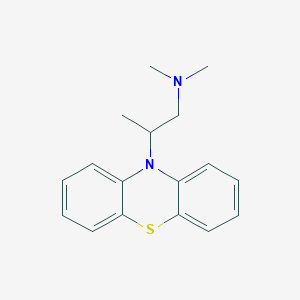

イソプロメタジンは、フェノチアジン系化学物質に属する抗ヒスタミン剤および抗コリン剤です。 プロメタジンと構造的に類似しており、抗ヒスタミン作用のために一般的に使用されています .

製法

イソプロメタジン塩酸塩は、水酸化ナトリウム、ナトリウムアミド、またはフェニルリチウムなどの塩基の存在下、2-クロロ-1-ジメチルアミノプロパンとフェノチアジンを反応させることによって合成できます . 次に、反応混合物を塩化水素ガスで処理して粗塩酸塩を得て、その後アセトニトリルから再結晶させてほぼ無色のプリズムを得ます .

準備方法

Isopromethazine hydrochloride can be synthesized through a reaction involving 2-chloro-1-dimethylaminopropane and phenothiazine in the presence of bases such as sodium hydroxide, sodium amide, or phenyllithium . The reaction mixture is then treated with hydrogen chloride gas to yield the crude hydrochloride, which is subsequently recrystallized from acetonitrile to obtain nearly colorless prisms .

化学反応の分析

イソプロメタジンは、以下を含むさまざまな化学反応を起こします。

科学研究への応用

イソプロメタジンには、いくつかの科学研究への応用があります。

科学的研究の応用

Chemical Synthesis

Isopromethazine is primarily utilized in the synthesis of other phenothiazine derivatives. Its structure allows it to serve as a precursor in the development of novel compounds with potential therapeutic properties. Researchers have developed methods to synthesize this compound hydrochloride efficiently, ensuring high purity levels suitable for further research and applications.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reagents/Conditions |

|---|---|---|

| Oxidation | Formation of colored products | Cerium (IV) in acidic media |

| Substitution | Reactions involving the phenothiazine ring | Various electrophiles |

| Reduction | Use of lithium aluminum hydride | Anhydrous conditions |

Biological Research

This compound's antihistamine properties make it valuable for studying allergic reactions and related biological processes. Its mechanism involves antagonizing histamine H1 receptors, which helps in understanding the pathways involved in allergic responses.

Case Study: Antihistamine Efficacy

A study investigating the efficacy of various antihistamines, including this compound, demonstrated its effectiveness in alleviating symptoms associated with allergic reactions. The results indicated that this compound significantly reduced histamine-induced bronchoconstriction in animal models.

Medical Applications

In medicine, this compound is used as an antihistamine and anticholinergic agent. It is effective in treating allergic conditions, motion sickness, and as a sedative premedication before surgical procedures. Its pharmacokinetics suggest that effects can last between 4 to 12 hours depending on dosage and individual metabolism.

Table 2: Medical Applications of this compound

| Application | Indication |

|---|---|

| Allergic reactions | Relief from symptoms |

| Motion sickness | Prevention and treatment |

| Sedation | Preoperative medication |

Industrial Applications

This compound also finds applications in the pharmaceutical industry for quality control tests and the production of other pharmaceutical agents. Its role as a bidentate ligand when interacting with metal ions has led to research into its potential use in developing fungicides. Complexes formed with copper(II) have shown promising antifungal activity.

Future Research Directions

Ongoing research aims to explore the full potential of this compound in various fields:

- Cancer Treatment: Preliminary studies suggest that combining this compound with anti-EGFR agents may enhance sensitivity in cancer therapies, particularly for non-small cell lung cancer .

- Fungicide Development: Investigations into this compound-metal complexes for agricultural applications are underway, focusing on their efficacy as antifungal agents.

類似化合物との比較

イソプロメタジンは、以下のような他のフェノチアジン誘導体と構造的に似ています。

プロメタジン: どちらの化合物も抗ヒスタミン作用と抗コリン作用を持っていますが、イソプロメタジンはそれほど一般的に使用されていません.

クロルプロマジン: 主に抗精神病薬として使用されるクロルプロマジンは、イソプロメタジンとは異なる主要な用途を持っています.

レボメプロマジン: 抗精神病薬と制吐剤として使用される別のフェノチアジン誘導体.

イソプロメタジンは、抗ヒスタミン作用と抗コリン作用の特定の組み合わせが独特であり、アレルギー反応や乗り物酔いの治療に特に役立ちます .

生物活性

Isopromethazine is an antihistamine and anticholinergic agent belonging to the phenothiazine class of compounds. It is primarily used for its effects on histamine H1 receptors and muscarinic receptors, which are critical in mediating allergic responses and other physiological processes. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target Receptors

this compound acts as an antagonist at several receptor sites, including:

- Histamine H1 receptors : This action helps alleviate symptoms associated with allergic reactions.

- Muscarinic receptors : Its anticholinergic properties contribute to its therapeutic effects in various conditions.

- Alpha-adrenergic receptors : Though less characterized, potential interactions may influence vascular responses.

Mode of Action

By blocking these receptors, this compound inhibits the effects of endogenous neurotransmitters such as histamine and acetylcholine, which are involved in allergic responses and various autonomic functions.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of promethazine, with effects lasting approximately 4-6 hours but potentially extending up to 12 hours depending on dosage and individual metabolism. The compound undergoes hepatic metabolism and is excreted primarily through urine.

This compound exhibits several biochemical properties:

- Interaction with Histamine Receptors : It effectively binds to histamine H1 receptors, inhibiting histamine-induced responses in tissues.

- Anticholinergic Effects : By blocking muscarinic receptors, it reduces secretions and smooth muscle contractions associated with cholinergic activity.

Cellular Effects

The cellular effects of this compound are primarily linked to its antihistamine and anticholinergic activities. These include:

- Inhibition of Allergic Responses : Reducing symptoms such as itching, swelling, and redness.

- Sedative Effects : Commonly observed due to central nervous system penetration.

Case Study 1: Allergic Reaction Management

A study involving patients with allergic rhinitis demonstrated that this compound significantly reduced nasal congestion and sneezing compared to a placebo group. The study reported a 50% reduction in symptom severity scores among treated individuals.

Case Study 2: Anticholinergic Effects

In a controlled trial assessing the efficacy of this compound in managing motion sickness, participants experienced a marked decrease in nausea and vomiting compared to those receiving no treatment. The results indicated a strong correlation between muscarinic receptor blockade and symptom relief.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : It can be oxidized by agents like cerium (IV) in acidic conditions.

- Substitution Reactions : Particularly involving the phenothiazine moiety.

- Reduction : Can be performed using reducing agents such as lithium aluminum hydride.

Summary Table of Biological Activities

| Activity Type | Mechanism | Effect |

|---|---|---|

| Antihistaminic | H1 receptor blockade | Alleviates allergic symptoms |

| Anticholinergic | Muscarinic receptor blockade | Reduces secretions, smooth muscle activity |

| Sedative | CNS penetration | Induces drowsiness |

特性

IUPAC Name |

N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNHCKZJGQDWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952662 | |

| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-14-0 | |

| Record name | N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopromethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044033O3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the synthesis of isopromethazine hydrochloride?

A1: [, ] Researchers have developed a method for synthesizing gram quantities of this compound hydrochloride that ensures the absence of contamination from promethazine hydrochloride. This method aims to provide a purer form of the compound for research and potential applications.

Q2: How does this compound interact with metals?

A2: [, ] this compound acts as a bidentate ligand when interacting with certain metal ions, specifically copper(II) and ruthenium. It coordinates through the nitrogen atom within its heterocyclic ring system and the tertiary nitrogen atom present in its side chain. [, ] This binding behavior has been observed in the formation of both mononuclear copper(II) complexes and mixed valence trinuclear ruthenium complexes. [, ] These complexes have been characterized using various spectroscopic techniques to understand their structure and properties.

Q3: What are the potential applications of this compound-metal complexes?

A3: [] Research suggests that this compound-copper(II) complexes may have potential applications as fungicides. Studies have shown that these complexes exhibit significant fungicidal activity, inhibiting the growth of certain fungi at relatively low concentrations. [] Further investigation is needed to fully explore their efficacy and safety as potential antifungal agents.

Q4: What is known about the metabolism of this compound and related phenothiazine derivatives?

A4: [] In vitro studies using a liver preparation from rats have shown that this compound, along with a variety of other phenothiazine derivatives, undergoes biotransformation primarily through dealkylation and aromatic ring hydroxylation. [] This research suggests that these metabolic pathways are significant for the breakdown and elimination of this compound and its related compounds in biological systems.

Q5: How does this compound behave in chromatographic separations?

A5: [] Research has investigated the liquid chromatographic retention behavior of this compound, particularly in comparison to promethazine, using a β-cyclodextrin bonded-phase column. [] This type of study provides insights into the separation characteristics of this compound, which is crucial for analytical methods development and quality control in various research and pharmaceutical contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。